4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride
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Overview
Description
4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO5S2 and a molecular weight of 339.82. This compound is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
The synthesis of 4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acid derivatives. Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid.
Scientific Research Applications
4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for the synthesis of various sulfonamide and sulfonate compounds. In biology, it is employed in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions can modify the structure and function of biological molecules, thereby affecting various molecular targets and pathways. The specific molecular targets and pathways involved depend on the context of its use in research and therapeutic applications .
Comparison with Similar Compounds
4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds such as:
4-Methylbenzenesulfonyl chloride: Lacks the morpholine group, making it less versatile in certain reactions.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group, which can significantly alter its reactivity and applications.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group, which can influence its chemical properties and reactivity. The uniqueness of this compound lies in its morpholine group, which enhances its reactivity and broadens its range of applications in scientific research.
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S2/c1-9-2-3-10(19(12,14)15)8-11(9)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFCEWCLVSHJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923816-12-0 |
Source
|
Record name | 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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